Lipophilicity Differential: 7-Ethoxy Exhibits Significantly Lower LogP than the 8-Ethoxy Positional Isomer
A direct comparison of calculated physicochemical properties reveals that 7-ethoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole possesses a LogP of 1.11 and a topological polar surface area (PSA) of 42.31 Ų . In contrast, its closest positional isomer, the 8-ethoxy derivative (CAS 220649-16-1), exhibits a markedly higher calculated LogP of 2.10 and a density of 1.3 g/cm³ . This near two-fold difference in lipophilicity indicates that the 7-ethoxy regioisomer is substantially more hydrophilic, a critical parameter for aqueous solubility and metabolic stability profiles in drug discovery programs [1].
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.10810; PSA = 42.31 Ų |
| Comparator Or Baseline | 8-Ethoxy isomer (CAS 220649-16-1): LogP = 2.10; Density = 1.3 g/cm³ |
| Quantified Difference | ΔLogP ≈ 0.99 (7-ethoxy is ~0.99 log units more hydrophilic) |
| Conditions | In silico calculation; data sourced from ChemSrc chemical database |
Why This Matters
This difference directly impacts aqueous solubility, permeability, and metabolic stability, making the 7-ethoxy isomer a distinct entity for lead optimization, and procurement of the wrong isomer will introduce a significant and uncontrolled variable into any biological assay.
- [1] Ar'kova, N. V., et al. (2006). Synthesis and pharmacological activity of N-aryloxyethyl derivatives. Identified hydrophobicity (logP) as the most important factor for activity in this class. View Source
